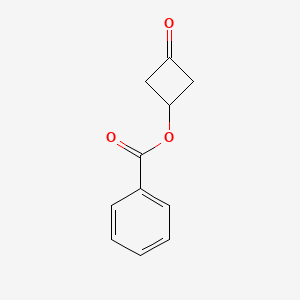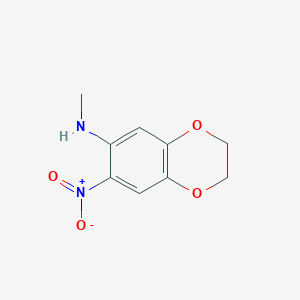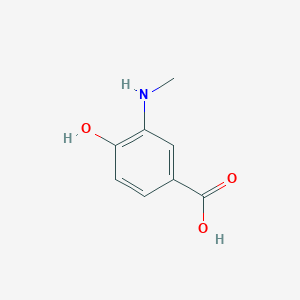
Ácido 2-bromo-1-metil-1H-imidazol-5-carboxílico
Descripción general
Descripción
“2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid” is a chemical compound with the CAS Number: 852180-96-2 . It has a molecular weight of 205.01 and its IUPAC name is 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular formula of “2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid” is C5H5BrN2O2 . The structure includes a bromine atom attached to the 2nd position of the imidazole ring and a methyl group attached to the 1st position .Physical And Chemical Properties Analysis
“2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid” is a solid at room temperature . It has a density of 1.9±0.1 g/cm3, a boiling point of 412.3±37.0 °C at 760 mmHg, and a flash point of 203.1±26.5 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Síntesis de moléculas funcionales
El 2-bromo-1-metil-1H-imidazol se utiliza en la síntesis de diversas moléculas funcionales debido a su reactividad, particularmente en reacciones de acoplamiento C-N. Por ejemplo, puede utilizarse para crear N-(4-metoxifenil)-1-metil-1H-imidazol-2-amina mediante acoplamiento con p-anisidina .
Desarrollo de complejos bimetálicos
Este compuesto sirve como precursor de ligandos que forman complejos bimetálicos de platino(II), que exhiben una potente actividad citotóxica. Dichos complejos tienen aplicaciones potenciales en terapia contra el cáncer .
Agentes antituberculosos
Los derivados de imidazol sintetizados a partir de 2-bromo-1-metil-1H-imidazol se han evaluado por su actividad antituberculosa contra Mycobacterium tuberculosis, y algunos muestran valores prometedores de concentración inhibitoria mínima (MIC) .
Avances en la síntesis de imidazol
Estudios recientes se han centrado en la síntesis regiocontrolada de imidazoles sustituidos, destacando la importancia del 2-bromo-1-metil-1H-imidazol en la construcción de enlaces clave durante la formación de imidazol, que son cruciales para una variedad de aplicaciones .
Versatilidad en medicina e industria
El imidazol y sus derivados, incluido el 2-bromo-1-metil-1H-imidazol, son conocidos por su versatilidad, encontrando aplicaciones en medicina, química sintética e industria. La utilidad del compuesto en diversas reacciones multicomponentes bajo diversas condiciones ha sido objeto de recientes actualizaciones de investigación .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in many functional molecules used in pharmaceuticals, agrochemicals, and other applications .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse range of applications .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Propiedades
IUPAC Name |
2-bromo-3-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIVDPHEUDUMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



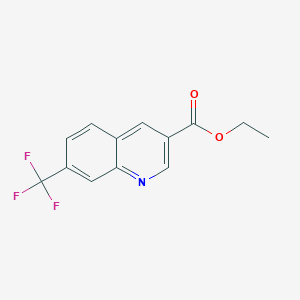
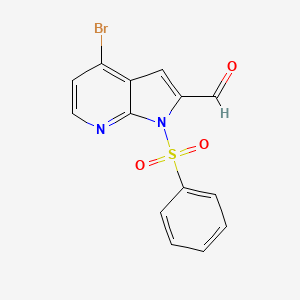
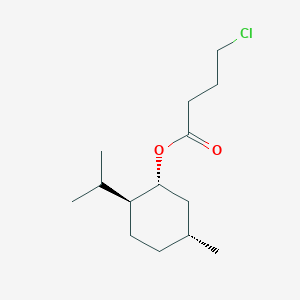




![Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester](/img/structure/B1391572.png)
